Cas no 52460-99-8 (2-Amino-2,2-diphenylacetonitrile)

2-Amino-2,2-diphenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, a-amino-a-phenyl-
- Glycinonitrile, 2,2-diphenyl-
- 2-amino-2,2-diphenylacetonitrile
- Aminodiphenylacetonitril
- Aminodiphenylacetonitrile
- alpha,alpha-Diphenyl-alpha-aminoacetonitrile
- 2-Amino-2,2-diphenylacetonitrile
-
- MDL: MFCD31391066
- インチ: 1S/C14H12N2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,16H2
- InChIKey: XLHAFLQPSYZDOK-UHFFFAOYSA-N
- ほほえんだ: NC(C#N)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 208.100048391 g/mol
- どういたいしつりょう: 208.100048391 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.8
- ぶんしりょう: 208.26
2-Amino-2,2-diphenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D657880-1g |
amino-diphenyl-acetonitrile |
52460-99-8 | 95% | 1g |
$585 | 2025-02-21 | |
eNovation Chemicals LLC | D657880-1g |
amino-diphenyl-acetonitrile |
52460-99-8 | 95% | 1g |
$585 | 2025-02-24 | |
eNovation Chemicals LLC | D657880-250mg |
amino-diphenyl-acetonitrile |
52460-99-8 | 95% | 250mg |
$395 | 2024-08-03 | |
eNovation Chemicals LLC | D657880-1g |
amino-diphenyl-acetonitrile |
52460-99-8 | 95% | 1g |
$585 | 2024-08-03 | |
eNovation Chemicals LLC | D657880-250mg |
amino-diphenyl-acetonitrile |
52460-99-8 | 95% | 250mg |
$395 | 2025-02-24 | |
eNovation Chemicals LLC | D657880-250mg |
amino-diphenyl-acetonitrile |
52460-99-8 | 95% | 250mg |
$395 | 2025-02-21 |
2-Amino-2,2-diphenylacetonitrile 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
2-Amino-2,2-diphenylacetonitrileに関する追加情報
Professional Introduction to 2-Amino-2,2-diphenylacetonitrile (CAS No. 52460-99-8)
2-Amino-2,2-diphenylacetonitrile, with the chemical formula C14H11N, is a significant intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring a nitrile group and two phenyl rings attached to an amino-substituted carbon, makes it a versatile building block for various chemical transformations. This compound has garnered attention in the scientific community due to its utility in the synthesis of complex molecules, particularly in medicinal chemistry and materials science.
TheCAS number 52460-99-8 uniquely identifies this compound and distinguishes it from other chemical entities. This alphanumeric identifier is essential for accurate documentation, regulatory compliance, and cross-referencing in scientific literature. The nitrile functionality in 2-Amino-2,2-diphenylacetonitrile allows for further functionalization via hydrolysis or reduction, enabling the synthesis of amines and carboxylic acids, respectively. Such transformations are pivotal in drug development, where precise control over molecular structure is critical.
In recent years, 2-Amino-2,2-diphenylacetonitrile has been explored in the synthesis of biologically active compounds. Its aromatic system and electron-withdrawing nitrile group make it an attractive precursor for designing molecules with specific pharmacological properties. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory effects. The phenyl rings contribute to hydrophobic interactions, which can influence the binding affinity of drug candidates to biological targets.
One of the most compelling applications of 2-Amino-2,2-diphenylacetonitrile lies in its role as a precursor for heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals due to their ability to mimic natural biomolecules and interact with biological systems effectively. Researchers have utilized this compound to synthesize fused ring systems, such as benzodiazepines and quinolines, which are known for their therapeutic efficacy. The versatility of 2-Amino-2,2-diphenylacetonitrile in constructing such complex structures underscores its importance in synthetic chemistry.
The chemical reactivity of 2-Amino-2,2-diphenylacetonitrile is further enhanced by its ability to participate in condensation reactions with aldehydes and ketones. These reactions yield imines and enamines, which can be subsequently transformed into amides or other functional groups. Such pathways are frequently employed in the total synthesis of natural products and novel drug candidates. The presence of two phenyl rings also allows for selective cross-coupling reactions, such as Suzuki-Miyaura couplings, expanding the synthetic toolkit available to medicinal chemists.
Advances in computational chemistry have also facilitated the design of new derivatives of 2-Amino-2,2-diphenylacetonitrile. Molecular modeling studies predict that modifications to its structure can enhance its binding affinity to specific biological targets. For example, computational screening has identified that introducing electron-donating groups at the amino position can improve solubility while maintaining bioactivity. Such insights are guiding experimental efforts to optimize lead compounds for drug development.
In materials science, 2-Amino-2,2-diphenylacetonitrile has been explored for its potential applications in polymer synthesis. Its ability to form stable intermediates contributes to the development of high-performance polymers with tailored properties. For instance, polymers derived from this compound exhibit enhanced thermal stability and mechanical strength, making them suitable for use in aerospace and automotive industries. The aromatic nature of its structure also lends itself to applications in organic electronics, where conjugated polymers play a crucial role.
The industrial production of CAS No 52460-99-8 is typically achieved through multi-step organic synthesis pathways. These processes often involve catalytic hydrogenation or palladium-catalyzed reactions to introduce or modify functional groups. Ensuring high purity and yield is critical for pharmaceutical applications, where impurities can affect safety and efficacy. Advances in green chemistry have also influenced the synthesis of this compound, with efforts focused on minimizing waste and reducing energy consumption.
Future research directions for 2-Amino-2,2-diphenylacetonitrile may explore its role in developing next-generation therapeutics. The growing interest in targeted therapies has spurred investigations into small molecules that can selectively modulate biological pathways. Derivatives of this compound could serve as scaffolds for designing drugs that interact with proteins or nucleic acids with high precision. Additionally, its potential as a precursor for photodynamic therapy agents is an emerging area of investigation.
The impact of CAS No 52460-99-8 extends beyond academia into industrial applications. Pharmaceutical companies rely on intermediates like this compound to streamline drug discovery pipelines efficiently. Its broad utility as a building block reduces the need for multiple synthetic steps, saving time and resources during development. As synthetic methodologies continue to evolve, the role of versatile intermediates such as strong 3-amino 3 diphenyl acetonitrile will undoubtedly expand further.
In conclusion, 52460 99 8 remains a cornerstone in organic synthesis due to its reactivity and structural versatility。 Its contributions span multiple fields, from pharmaceuticals to materials science, underscoring its enduring significance。 As research progresses, new applications and derivatives will continue to emerge, solidifying its place as an indispensable tool for scientists worldwide。
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